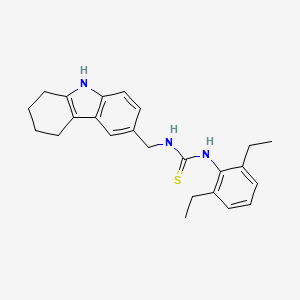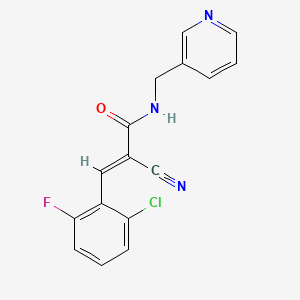
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide, commonly known as CFTRinh-172, is a small molecule inhibitor that specifically targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is crucial for regulating the flow of salt and water across epithelial membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other related diseases.
Wirkmechanismus
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 specifically targets the ATP-binding site of the (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide protein, which is essential for its function as a chloride ion channel. By binding to this site, (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 inhibits the opening of the this compound channel, leading to a reduction in chloride ion transport across epithelial membranes. This mechanism of action has been extensively studied using electrophysiological and biochemical techniques, providing insights into the molecular basis of this compound inhibition by (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172.
Biochemical and Physiological Effects:
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 has been shown to increase the stability and activity of mutant this compound proteins, leading to improved chloride ion transport across epithelial membranes. It has also been shown to inhibit the activity of wild-type this compound, which may have therapeutic implications in other diseases where this compound activity is dysregulated. (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 has been tested in various preclinical models of cystic fibrosis and related diseases, demonstrating its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a suitable candidate for high-throughput screening assays. It is also highly specific for (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide, with minimal off-target effects. However, (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 has some limitations, including its relatively low potency and the potential for non-specific binding to other proteins. These limitations must be taken into account when designing experiments using (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172. One area of focus is the optimization of its potency and selectivity for (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide, which may improve its therapeutic potential. Another area of research is the development of novel this compound inhibitors that target different sites on the this compound protein. Additionally, (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 may have potential applications in other diseases where this compound activity is dysregulated, such as secretory diarrhea and polycystic kidney disease. Further studies are needed to fully understand the potential of (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 as a therapeutic agent.
Synthesemethoden
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 can be synthesized using a multi-step synthetic route that involves the condensation of 2-chloro-6-fluorobenzaldehyde with pyridine-3-carboxaldehyde to form the corresponding enamine. The enamine is then reacted with cyanoacetic acid to yield the desired product. The synthesis of (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 has been optimized to improve its yield and purity, making it a suitable candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis. It has been shown to increase the stability and activity of mutant (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide proteins, leading to improved chloride ion transport across epithelial membranes. (E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamideinh-172 has also been shown to inhibit the activity of wild-type this compound, which may have therapeutic implications in other diseases where this compound activity is dysregulated, such as secretory diarrhea and polycystic kidney disease.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c17-14-4-1-5-15(18)13(14)7-12(8-19)16(22)21-10-11-3-2-6-20-9-11/h1-7,9H,10H2,(H,21,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIAFGFTRNEATE-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NCC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

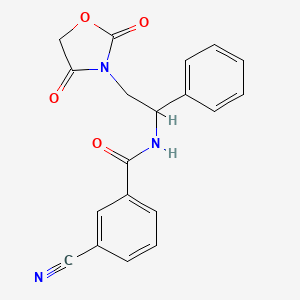
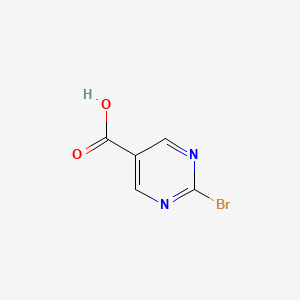
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl 2,2-dichloroacetate](/img/structure/B2537267.png)
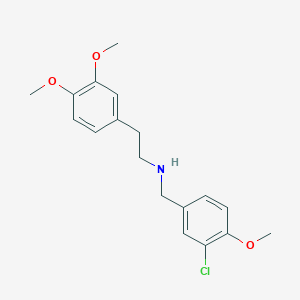

![1-(4-Bromophenyl)sulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2537271.png)
![2,6-difluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2537272.png)
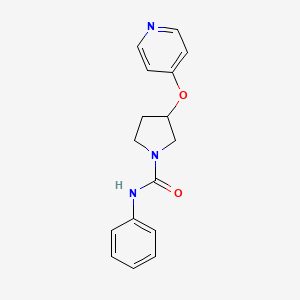

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2537278.png)
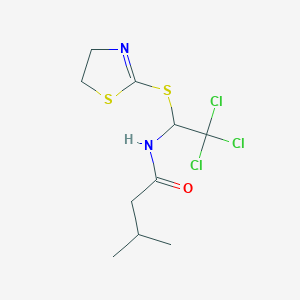
![2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2537281.png)
![Tert-butyl 2-[2-oxo-2-[2-(prop-2-enoylamino)ethylamino]ethyl]morpholine-4-carboxylate](/img/structure/B2537282.png)
